

Fostamatinib long-term safety short-term efficacy outcomes

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Compound Focus: Fostamatinib

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Fostamatinib Outcomes in ITP Clinical Studies

Study Description	Patient Population	Key Efficacy Outcomes	Key Safety Outcomes
<p> 3-year Extension Study (Japan) [1] [2] 33 Japanese patients with primary ITP • 48% (16/33) achieved platelet response ($>50,000/\mu\text{L}$) [1] • Median response duration: 589 days [1] Most common treatment-related AEs: diarrhea, hypertension [1]. No new long-term safety signals [1]. Open-Label Extension (Global) [3] 146 patients with long-standing ITP (median 8 years) • 44% (64/146) achieved an overall response [3] • 18% (27/146) achieved a stable response; median duration >28 months [3] Most common AEs: diarrhea, hypertension, nausea, abnormal LFTs [3]. Most were mild/moderate [3]. Real-World Study (Spain) [4] 138 patients (primary & secondary ITP) in clinical practice • 79% responded; 53.6% had complete response (platelet count $>100 \times 10^9/\text{L}$) [4] • Median time to response: 11 days [4] Common AEs: diarrhea (n=28), hypertension (n=21), mostly grade 1-2 [4]. Low rate of thrombotic events [4]. </p>			

Detailed Efficacy and Safety Data

The data from these studies provide a deeper understanding of **fostamatinib's** profile:

- **Sustained Long-Term Efficacy:** The 3-year Japanese study confirms that platelet responses can be maintained over a long period, with a median duration of nearly 20 months. The global study also showed responses lasting over 2 years for stable responders [1] [3].
- **Rapid Onset of Action:** The real-world study from Spain highlighted that the median time to a platelet response can be as short as **11 days** [4].
- **Consistent Safety Profile:** Across all studies, the most frequent adverse events were gastrointestinal disorders (like diarrhea) and hypertension [1] [3] [4]. These events were predominantly mild to moderate in severity and often occurred within the first 12 weeks of treatment [1]. Notably, the 3-year Japanese study reported **no thromboembolic events** or treatment-related serious infections [1].

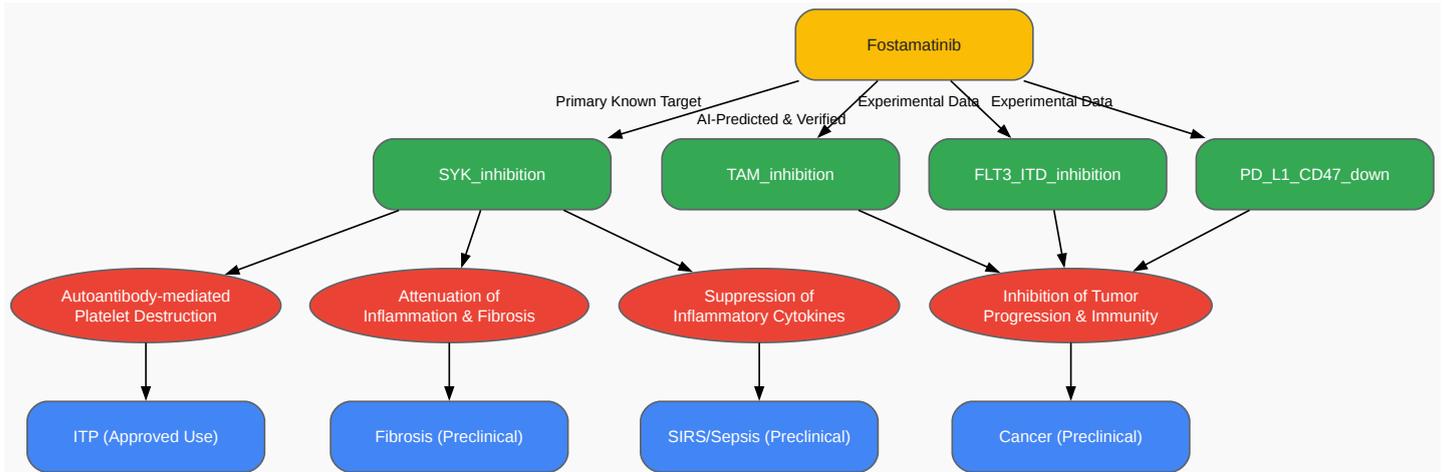
Experimental Protocols in Clinical Studies

For researchers designing clinical trials, the following methodologies from the cited studies can serve as a reference:

- **Study Design:** The long-term data often comes from **open-label extension (OLE) studies** following an initial randomized, double-blind, placebo-controlled period [1] [3].
- **Dosing Regimen:** The typical regimen involves initiating treatment at **100 mg twice daily (BID)**. The dose can be increased to **150 mg BID** after 4 weeks if the platelet response is inadequate, or reduced to manage adverse events [3].
- **Efficacy Endpoints:**
 - **Stable Response:** Defined as achieving a platelet count $\geq 50,000/\mu\text{L}$ at a specified number of consecutive visits over a 24-week period [3].
 - **Overall Response:** Defined as achieving at least one platelet count $\geq 50,000/\mu\text{L}$ within the first 12 weeks of treatment [3].
- **Safety Monitoring:** Adverse events are collected and graded at each clinical visit. Specific monitoring for hypertension, hepatic enzymes (ALT/AST), and bleeding events is standard [1] [3].

Emerging Research and Potential for Repurposing

Beyond its approved use in ITP, recent preclinical research highlights **fostamatinib's** potential in other diseases, primarily due to its inhibition of the SYK kinase and newly discovered targets. The diagram below illustrates this multi-target mechanism.



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The exploration of **fostamatinib**'s effects is expanding, with several studies revealing new mechanisms and potential uses [5] [6] [7]:

- **Anticancer Effects:** A 2025 study using a deep-learning algorithm identified **fostamatinib** as a potent **pan-inhibitor of TAM receptors (TYRO3, AXL, MERTK)**, which are implicated in tumor progression and immune suppression. This suggests potential for repurposing in oncology [6].
- **Acute Myeloid Leukemia (AML):** Another 2025 study showed that **fostamatinib** inhibited proliferation and induced apoptosis in **FLT3-ITD+ AML cells**. It was also found to downregulate immune checkpoints like **PD-L1 and CD47** [7].
- **Inflammatory & Fibrotic Diseases:**
 - Research from 2024 demonstrated that **fostamatinib** can significantly inhibit the LPS-induced inflammatory response, suggesting potential utility against **systemic inflammatory response syndrome (SIRS)** and sepsis [5].
 - A 2022 multi-omics study identified SYK as a key driver in silicosis progression. **Fostamatinib** effectively **attenuated inflammation and pulmonary fibrosis** in a mouse model of silicosis [8].

In summary, **fostamatinib** is a well-established treatment for chronic ITP with a consistent efficacy and safety profile backed by long-term data. Its potential, however, appears to extend far beyond its current label, with promising preclinical research in oncology, fibrosis, and other inflammatory conditions.

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